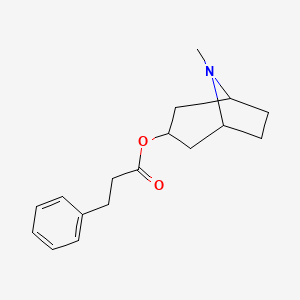
endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl benzenepropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl benzenepropanoate: is a chemical compound belonging to the class of tropane alkaloids. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl benzenepropanoate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often involve the use of specific catalysts and reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl benzenepropanoate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl benzenepropanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemical products
Mecanismo De Acción
The mechanism of action of endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl benzenepropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Endo-8-Methyl-8-azabicyclo(3.2.1)oct-3-yl benzenepropanoate is unique among similar compounds due to its specific structural features and biological activities. Similar compounds include:
Tropine: Another tropane alkaloid with similar biological activities.
Atropine: A well-known tropane alkaloid used in medicine.
Scopolamine: A tropane alkaloid with applications in treating motion sickness
These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their specific substituents and biological activities.
Propiedades
Número CAS |
20811-85-2 |
|---|---|
Fórmula molecular |
C17H23NO2 |
Peso molecular |
273.37 g/mol |
Nombre IUPAC |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-phenylpropanoate |
InChI |
InChI=1S/C17H23NO2/c1-18-14-8-9-15(18)12-16(11-14)20-17(19)10-7-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3 |
Clave InChI |
DKIGFMGFYCZXBZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1CC(C2)OC(=O)CCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


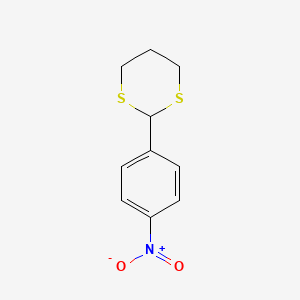

![4-Bromo-6-{[(2-hydroxyethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14710375.png)
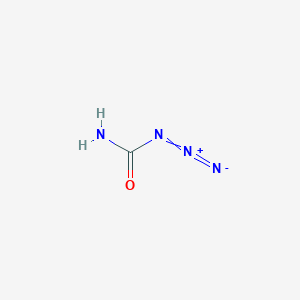
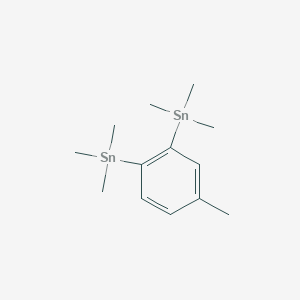
![N-[(Trimethylsilyl)methyl]octadecan-1-amine](/img/structure/B14710389.png)
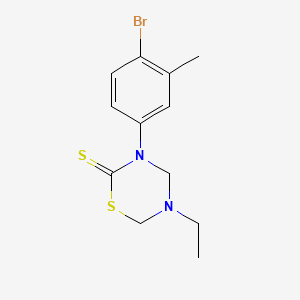
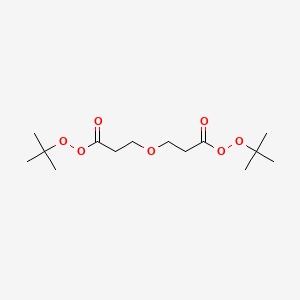
![Hydrazinecarbodithioic acid, 2-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14710408.png)
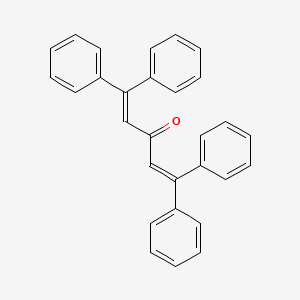

![(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B14710420.png)

![10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione](/img/structure/B14710441.png)
